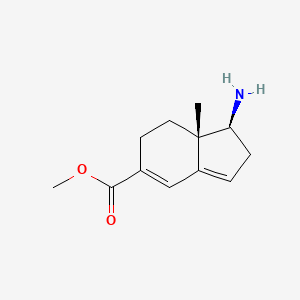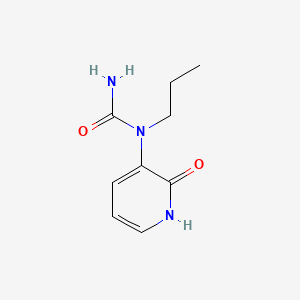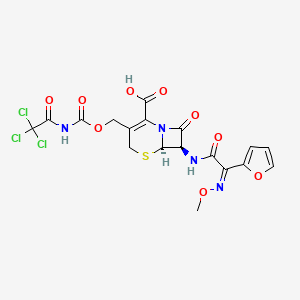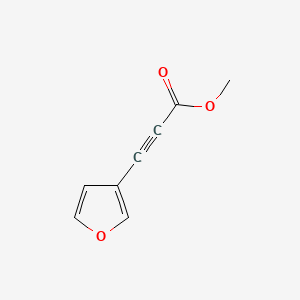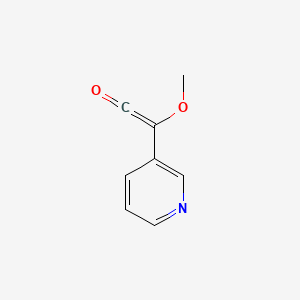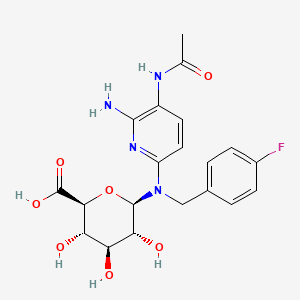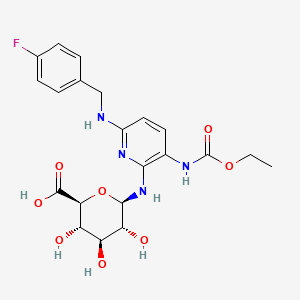![molecular formula C5H8O4S B582829 5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide CAS No. 153493-52-8](/img/structure/B582829.png)
5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dioxa-6-thiaspiro[25]octane 6,6-dioxide is an organic compound with the molecular formula C5H8O4S It is characterized by a unique spiro structure, which includes both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide typically involves the reaction of 1,1-cyclopropanedimethanol with sulfur dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound. The process may involve the use of a catalyst to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product. Safety measures are crucial due to the involvement of sulfur dioxide, which is a toxic gas.
Chemical Reactions Analysis
Types of Reactions
5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Scientific Research Applications
5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide involves its interaction with various molecular targets. The spiro structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The sulfur atom in the compound can form strong interactions with metal ions, which may play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Comparison
Compared to similar compounds, 5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide is unique due to its sulfone group, which imparts different chemical reactivity and potential biological activity. The presence of both oxygen and sulfur atoms in the spiro structure also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5,7-dioxa-6λ6-thiaspiro[2.5]octane 6,6-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c6-10(7)8-3-5(1-2-5)4-9-10/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIABAJOYJJDQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COS(=O)(=O)OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153493-52-8 |
Source


|
| Record name | 5,7-dioxa-6lambda6-thiaspiro[2.5]octane-6,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B582746.png)
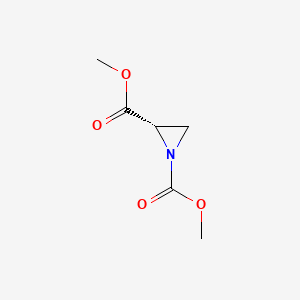
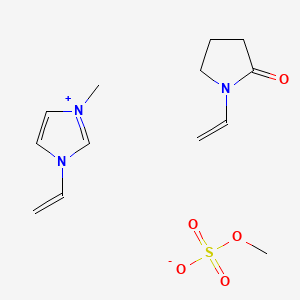
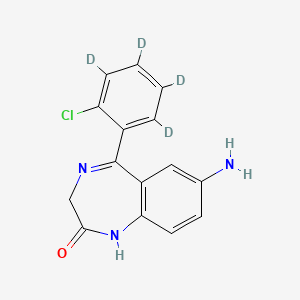
![1-Azabicyclo[3.2.1]oct-3-ene-3-carbonyl chloride](/img/structure/B582753.png)
